molecular formula C15H19N5O4 B10949513 5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10949513
M. Wt: 333.34 g/mol
InChI Key: KNXIXGDGGMBIOE-UHFFFAOYSA-N
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Description

5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzisoxazole core, which is a fused ring system containing both benzene and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: This step involves the reaction of the benzisoxazole intermediate with a suitable hydrazine derivative to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole derivative with the benzisoxazole core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The benzisoxazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzisoxazoles and Pyrazoles: Formed from substitution reactions.

Scientific Research Applications

5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group and the heterocyclic rings play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzisoxazole Derivatives: Compounds with similar benzisoxazole cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.

    Nitro Compounds: Organic molecules containing nitro groups.

Uniqueness

The uniqueness of 5-METHYL-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its combination of a benzisoxazole core, a pyrazole moiety, and a nitro group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N5O4

Molecular Weight

333.34 g/mol

IUPAC Name

5-methyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H19N5O4/c1-9-3-4-12-11(7-9)14(18-24-12)15(21)16-5-6-19-10(2)8-13(17-19)20(22)23/h8-9H,3-7H2,1-2H3,(H,16,21)

InChI Key

KNXIXGDGGMBIOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NCCN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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